molecular formula C21H44BrNO B14335184 4-Ethyl-4-pentadecylmorpholin-4-ium bromide CAS No. 110231-95-3

4-Ethyl-4-pentadecylmorpholin-4-ium bromide

Cat. No.: B14335184
CAS No.: 110231-95-3
M. Wt: 406.5 g/mol
InChI Key: LRFUGNVQDWTABR-UHFFFAOYSA-M
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Description

4-Ethyl-4-pentadecylmorpholin-4-ium bromide is a quaternary ammonium compound with the molecular formula C21H44BrNO. This compound is known for its surfactant properties and is used in various industrial and research applications. It is a morpholinium salt, which means it contains a morpholine ring with a quaternary ammonium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-pentadecylmorpholin-4-ium bromide typically involves the quaternization of morpholine with an alkyl halide. The reaction can be carried out by reacting morpholine with 1-bromopentadecane and ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-pentadecylmorpholin-4-ium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of morpholine and the corresponding alkyl bromide.

Common Reagents and Conditions

    Nucleophiles: Hydroxide, chloride, acetate ions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of morpholinium salts with different anions.

    Hydrolysis: Formation of morpholine and alkyl bromides.

Scientific Research Applications

4-Ethyl-4-pentadecylmorpholin-4-ium bromide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-pentadecylmorpholin-4-ium bromide primarily involves its surfactant properties. The compound can interact with lipid bilayers, disrupting membrane integrity and increasing permeability. This makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-4-methylmorpholin-4-ium bromide
  • 4-Ethyl-4-butylmorpholin-4-ium bromide
  • 4-Ethyl-4-octylmorpholin-4-ium bromide

Uniqueness

4-Ethyl-4-pentadecylmorpholin-4-ium bromide is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surface activity, such as emulsification and membrane disruption.

Properties

CAS No.

110231-95-3

Molecular Formula

C21H44BrNO

Molecular Weight

406.5 g/mol

IUPAC Name

4-ethyl-4-pentadecylmorpholin-4-ium;bromide

InChI

InChI=1S/C21H44NO.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22(4-2)18-20-23-21-19-22;/h3-21H2,1-2H3;1H/q+1;/p-1

InChI Key

LRFUGNVQDWTABR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC[N+]1(CCOCC1)CC.[Br-]

Origin of Product

United States

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